![molecular formula C19H12N6O2S B13620002 N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, thienopyrazine, and carboxamide groups, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thienopyrazine structure, followed by the introduction of the pyrazole and carboxamide groups. Key steps include:
Formation of Thienopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophene and hydrazine derivatives.
Introduction of Pyrazole Group: The pyrazole ring is often introduced via condensation reactions with hydrazine and 1,3-diketones.
Attachment of Carboxamide Group: The final step involves the coupling of the pyrazole-thienopyrazine intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
科学的研究の応用
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide: can be compared with other pyrazole and thienopyrazine derivatives, such as:
Uniqueness
The uniqueness of N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C19H12N6O2S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
N-[5-[3-(prop-2-ynoylamino)phenyl]-1H-pyrazol-3-yl]thieno[2,3-b]pyrazine-6-carboxamide |
InChI |
InChI=1S/C19H12N6O2S/c1-2-17(26)22-12-5-3-4-11(8-12)13-10-16(25-24-13)23-18(27)15-9-14-19(28-15)21-7-6-20-14/h1,3-10H,(H,22,26)(H2,23,24,25,27) |
InChIキー |
YKZSIJSVXAPGPO-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)NC1=CC=CC(=C1)C2=CC(=NN2)NC(=O)C3=CC4=NC=CN=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




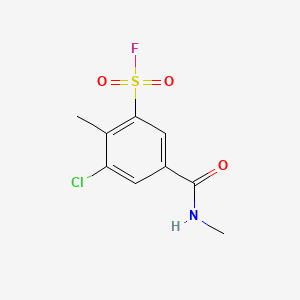
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)

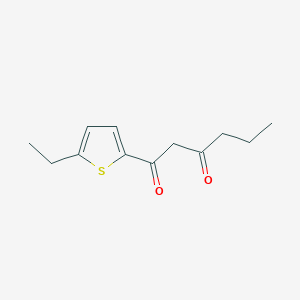
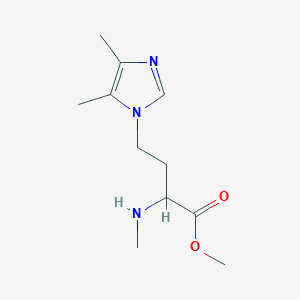
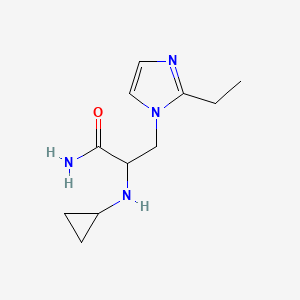

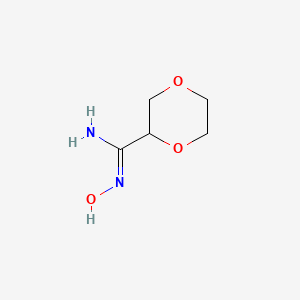


![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
